molecular formula C13H10ClNO4S B14288502 Phenyl (2-chlorobenzene-1-sulfonyl)carbamate CAS No. 137352-57-9

Phenyl (2-chlorobenzene-1-sulfonyl)carbamate

Cat. No.: B14288502
CAS No.: 137352-57-9
M. Wt: 311.74 g/mol
InChI Key: GDCKSUNGGMUNTO-UHFFFAOYSA-N
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Description

Phenyl (2-chlorobenzene-1-sulfonyl)carbamate is an organic compound that features a phenyl group, a chlorobenzene moiety, and a sulfonyl carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of phenyl isocyanate with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-chlorobenzene-1-sulfonyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl carbamate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted carbamates or sulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

Phenyl (2-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with sulfonamide functionalities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl (2-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl (2-bromobenzene-1-sulfonyl)carbamate: Similar structure but with a bromine atom instead of chlorine.

    Phenyl (2-fluorobenzene-1-sulfonyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.

    Phenyl (2-methylbenzene-1-sulfonyl)carbamate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Phenyl (2-chlorobenzene-1-sulfonyl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its bromine or fluorine analogs.

Properties

CAS No.

137352-57-9

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

phenyl N-(2-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C13H10ClNO4S/c14-11-8-4-5-9-12(11)20(17,18)15-13(16)19-10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

GDCKSUNGGMUNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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